N-(3-chloro-4-fluorobenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluorobenzyl chloride with 4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl acetic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but differs in the presence of a thiazole ring instead of a pyrimidine ring.
4-(4-fluorophenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Similar pyrimidine core but with different substituents.
Uniqueness
N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide is unique due to its specific combination of chloro, fluoro, and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18ClF2N3O2 |
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Molecular Weight |
417.8 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H18ClF2N3O2/c1-2-16-10-20(29)27(21(26-16)14-4-6-15(23)7-5-14)12-19(28)25-11-13-3-8-18(24)17(22)9-13/h3-10H,2,11-12H2,1H3,(H,25,28) |
InChI Key |
IQJJZXSCUCWGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NCC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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